molecular formula C8H11ClN2 B13549851 3-(4-Chloropyridin-2-YL)propan-1-amine

3-(4-Chloropyridin-2-YL)propan-1-amine

Cat. No.: B13549851
M. Wt: 170.64 g/mol
InChI Key: UPHQTDUFAHKFBG-UHFFFAOYSA-N
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Description

3-(4-Chloropyridin-2-YL)propan-1-amine is an organic compound with the molecular formula C8H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloropyridin-2-YL)propan-1-amine typically involves the reaction of 4-chloropyridine with a suitable amine. One common method is the nucleophilic substitution reaction where 4-chloropyridine reacts with 3-aminopropanol under basic conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives and amine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

3-(4-Chloropyridin-2-YL)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can bind to active sites, altering the activity of these proteins and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromopyridin-2-YL)propan-1-amine
  • 3-(4-Fluoropyridin-2-YL)propan-1-amine
  • 3-(4-Methylpyridin-2-YL)propan-1-amine

Uniqueness

3-(4-Chloropyridin-2-YL)propan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents at the 4-position of the pyridine ring .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

3-(4-chloropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H11ClN2/c9-7-3-5-11-8(6-7)2-1-4-10/h3,5-6H,1-2,4,10H2

InChI Key

UPHQTDUFAHKFBG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)CCCN

Origin of Product

United States

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